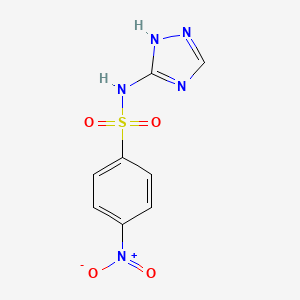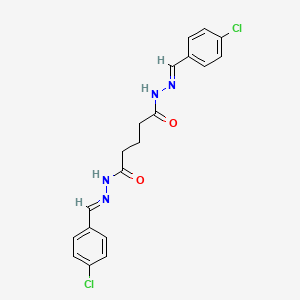
4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Overview
Description
4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is a compound that features a nitro group, a triazole ring, and a benzenesulfonamide moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Reduction: 4-amino-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The triazole ring may also play a role in binding to enzymes or receptors, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-1,2,4-triazol-5-amine: Similar structure but lacks the benzenesulfonamide moiety.
4-nitrobenzenesulfonamide: Similar structure but lacks the triazole ring.
5-nitro-1,2,4-triazol-3-one: Contains a nitro group and a triazole ring but differs in the position of the nitro group and the presence of a carbonyl group.
Uniqueness
4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is unique due to the combination of the nitro group, triazole ring, and benzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O4S/c14-13(15)6-1-3-7(4-2-6)18(16,17)12-8-9-5-10-11-8/h1-5H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQOAKPVKGPIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3860772.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860778.png)

![(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone](/img/structure/B3860806.png)
![4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B3860810.png)
![1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
![N-benzyl-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3860817.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860831.png)
![ethyl (2Z)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860837.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3860840.png)

![(1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B3860869.png)
